molecular formula C10H10ClF3N2O B11724071 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl chloride

3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl chloride

Cat. No.: B11724071
M. Wt: 266.65 g/mol
InChI Key: HRBUCGGOKQYPCJ-UHFFFAOYSA-N
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Description

3-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl chloride is a chemical compound with the molecular formula C10H10ClF3N2O. It is characterized by the presence of a cyclopropyl group, a trifluoromethyl group, and a pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl chloride typically involves the reaction of 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole with propanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl chloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various derivatives of the original compound, while oxidation and reduction reactions can modify the functional groups present .

Scientific Research Applications

3-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl chloride has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl chloride is unique due to the combination of its cyclopropyl, trifluoromethyl, and propanoyl chloride groups. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in scientific research and industry .

Properties

Molecular Formula

C10H10ClF3N2O

Molecular Weight

266.65 g/mol

IUPAC Name

3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propanoyl chloride

InChI

InChI=1S/C10H10ClF3N2O/c11-9(17)3-4-16-7(6-1-2-6)5-8(15-16)10(12,13)14/h5-6H,1-4H2

InChI Key

HRBUCGGOKQYPCJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NN2CCC(=O)Cl)C(F)(F)F

Origin of Product

United States

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